Amino-modifier-C 6-DC cep, also known as Amino-Modifier C6-dC CE-Phosphoramidite, is a specialized chemical compound utilized primarily in the field of nucleic acid chemistry. It is designed to introduce a primary amine functional group into oligonucleotides, facilitating subsequent conjugation with various biomolecules such as enzymes or fluorescent labels. The compound features a trifluoroacetate protecting group that is base-labile, allowing for easy removal during the deprotection phase of oligonucleotide synthesis. The primary amine is positioned ten atoms away from the oligonucleotide backbone, which minimizes steric hindrance and allows for effective labeling or attachment to other molecules .
The primary function of Amino-modifier-C 6-DC cep involves its role in oligonucleotide synthesis, where it replaces a deoxycytidine residue with an amino-modified counterpart. This modification enables the introduction of various functionalities through reactions such as:
While specific biological activity data for Amino-modifier-C 6-DC cep is limited, its incorporation into oligonucleotides significantly enhances their utility in biological applications. The primary amine allows for:
The synthesis of Amino-modifier-C 6-DC cep typically occurs through automated solid-phase synthesis methods. Key steps include:
Amino-modifier-C 6-DC cep has diverse applications in molecular biology and biochemistry, including:
Studies involving Amino-modifier-C 6-DC cep focus on understanding how modifications affect the binding affinity and stability of oligonucleotides in duplex formation. The presence of a primary amine can influence:
Amino-modifier-C 6-DC cep shares similarities with several other amino-modified nucleosides but possesses unique features that distinguish it from its counterparts:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Amino-modifier C6-dA | Incorporates amino group at adenine position | Primarily used for dA modifications |
Amino-modifier C6-dT | Introduces amino group at thymidine position | Useful for dT-specific applications |
Amino-modifier C2-dC | Shorter linker; closer proximity to oligonucleotide | More suitable for direct interactions |
Amino-modifier C12-dC | Longer linker; increased distance from oligonucleotide | Better for bulky labels |
Amino-modifier-C 6-DC cep's unique positioning and chemical properties make it particularly advantageous for certain conjugation strategies that require a balance between reactivity and steric hindrance .
Amino-Modifier-C6-dC CEP is synthesized via standard phosphoramidite chemistry, leveraging a four-step cyclic process: detritylation, coupling, oxidation, and capping. The phosphoramidite monomer of the modifier, 5'-dimethoxytrityl-N-dimethylformamidine-5-[N-(trifluoroacetylaminohexyl)-3-acrylimido]-2'-deoxycytidine, incorporates a TFA-protected primary amine on a C6 spacer arm. During coupling, the monomer reacts with the 5'-hydroxyl group of the growing oligonucleotide chain, facilitated by an acidic catalyst such as 5-(ethylthio)-1H-tetrazole (ETT).
Key synthetic considerations include:
Post-synthesis, the TFA group is removed via standard ammonium hydroxide deprotection at 65°C, exposing the primary amine for downstream conjugation.